molecular formula C20H17N3O3 B6505827 6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile CAS No. 1421529-14-7

6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile

Cat. No.: B6505827
CAS No.: 1421529-14-7
M. Wt: 347.4 g/mol
InChI Key: PFJDNQRAMVGZFB-UHFFFAOYSA-N
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Description

6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent. The piperidine ring is often introduced via a nucleophilic substitution reaction involving piperidine and a suitable leaving group.

The final step involves the coupling of the benzofuran and piperidine intermediates with the pyridine-3-carbonitrile moiety. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives of the benzofuran moiety.

    Reduction: Amines derived from the carbonitrile group.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the pyridine-3-carbonitrile group can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-2-carbonitrile: Similar structure but with the carbonitrile group at a different position on the pyridine ring.

    6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-4-carbonitrile: Another positional isomer with the carbonitrile group at the 4-position.

Uniqueness

6-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in various research applications .

Properties

IUPAC Name

6-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c21-12-14-5-6-19(22-13-14)25-16-7-9-23(10-8-16)20(24)18-11-15-3-1-2-4-17(15)26-18/h1-6,11,13,16H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJDNQRAMVGZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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